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Compound of Interest

Compound Name: Ctpb

Cat. No.: B1669723

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing Chromatin
Immunoprecipitation (ChlP) to investigate the effects of CTPB, a small molecule activator of the
p300/CREB-binding protein (CBP) histone acetyltransferases (HATSs), on histone acetylation at
specific genomic loci.

Introduction

Epigenetic modifications, such as histone acetylation, are critical for regulating gene
expression, and their dysregulation is implicated in numerous diseases. The p300/CBP
coactivator family possesses histone acetyltransferase (HAT) activity, which is generally
associated with chromatin relaxation and transcriptional activation. Small molecules that
modulate the activity of these enzymes are valuable tools for research and potential
therapeutic development.

CTPB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide) is a selective
small molecule activator of p300/CBP HAT activity.[1] By increasing the acetylation of histones
and other proteins, CTPB can modulate gene expression programs. Chromatin
Immunoprecipitation (ChlP) is a powerful technique used to map the in vivo locations of histone
modifications and DNA-binding proteins across the genome.[2]
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This application note details the combination of CTPB treatment with ChIP-qPCR to
quantitatively measure changes in histone acetylation at specific gene promoters, providing a
robust method to assess the compound's cellular activity and target engagement.

CTPB Mechanism of Action and Signhaling Pathway

CTPB enhances the intrinsic HAT activity of p300/CBP.[1] These enzymes transfer an acetyl
group from acetyl-CoA to lysine residues on histone tails (primarily H3 and H4). This
modification neutralizes the positive charge of lysine, weakening the interaction between
histones and DNA. The resulting "open" chromatin conformation allows for the recruitment of
transcription factors and the transcriptional machinery, leading to increased gene expression.[3]
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Caption: CTPB activates p300/CBP, increasing histone acetylation and promoting gene
expression.
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Experimental Design and Workflow

The overall experimental workflow involves treating cultured cells with CTPB or a vehicle
control, followed by a standard ChIP procedure. The immunoprecipitated DNA is then
guantified using quantitative PCR (gPCR) to determine the enrichment of specific histone

acetylation marks at target gene loci.
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1. Cell Culture & Treatment
(e.g., SH-SY5Y cells + CTPB/Vehicle)

:

2. Cross-linking
(Formaldehyde)

:

3. Cell Lysis & Sonication
(Shear Chromatin to 200-500 bp fragments)

:

4. Immunoprecipitation
(IP with anti-H3K27ac or IgG control)

5. Wash & Elute
(Remove non-specific binding)

6. Reverse Cross-links
(Heat + Proteinase K)

7. DNA Purification
(Isolate immunoprecipitated DNA)

8. Quantitative PCR (gPCR)
(Analyze enrichment at target loci)

ChIP Experimental Workflow with CTPB Treatment
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Caption: High-level overview of the ChIP experiment from cell treatment to data analysis.
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Expected Quantitative Results

Upon treatment with CTPB, an increase in histone acetylation is expected at the regulatory

regions of p300/CBP target genes. ChIP-gPCR results are typically expressed as "Fold

Enrichment” over a negative control (e.g., IgG immunoprecipitation). The table below presents

illustrative data based on the known function of CTPB.

Table 1: lllustrative ChIP-gPCR Data for H3K27 Acetylation (H3K27ac) Data represents
hypothetical fold enrichment of H3K27ac at specific gene promoters in SH-SY5Y cells after 24-

hour treatment.

Fold Enrichment

Gene Target Treatment (24h) Antibody
vs. IgG (Mean * SD)

FOS (Proto- ) ]

Vehicle (DMSO) Anti-H3K27ac 152+2.1
oncogene)
CTPB (10 pM) Anti-H3K27ac 457 +4.5
BDNF (Promoter V) Vehicle (DMSO) Anti-H3K27ac 225+3.0
CTPB (10 pM) Anti-H3K27ac 68.1+7.2
Gene Desert (Control)  Vehicle (DMSO) Anti-H3K27ac 1.1+0.3
CTPB (10 pM) Anti-H3K27ac 1.3+04

Detailed Protocols

This protocol is optimized for adherent cells (e.g., SH-SY5Y human neuroblastoma cells) grown

in a 10 cm dish. Adjust volumes accordingly for different culture vessels.

Part A: Cell Culture and CTPB Treatment

o Cell Seeding: Plate SH-SY5Y cells at a density of 5 x 10° cells per 10 cm dish and allow

them to adhere and grow for 24 hours in standard culture medium.

o CTPB Preparation: Prepare a 10 mM stock solution of CTPB in DMSO.

e Treatment:

© 2025 BenchChem. All rights reserved. 6/11

Tech Support


https://www.benchchem.com/product/b1669723?utm_src=pdf-body
https://www.benchchem.com/product/b1669723?utm_src=pdf-body
https://www.benchchem.com/product/b1669723?utm_src=pdf-body
https://www.benchchem.com/product/b1669723?utm_src=pdf-body
https://www.benchchem.com/product/b1669723?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o For the CTPB-treated sample, dilute the CTPB stock solution in culture medium to a final
concentration of 10 puM.

o For the Vehicle control sample, add an equivalent volume of DMSO to the culture medium.

 Incubation: Gently swirl the dishes to mix and incubate the cells for the desired time period
(e.g., 24 hours) at 37°C and 5% CO:..

Part B: Chromatin Immunoprecipitation

This protocol is adapted from standard cross-linking ChlP (X-ChIP) procedures.[2][4]
1. Cross-linking

e Add formaldehyde directly to the culture medium to a final concentration of 1% (e.g., add 270
uL of 37% formaldehyde to 10 mL of medium).

 Incubate for 10 minutes at room temperature with gentle shaking.

e Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM (e.g.,
add 500 pL of 2.5 M glycine).

¢ Incubate for 5 minutes at room temperature.
e Wash cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing

e Scrape cells into 1 mL of ice-cold PBS with protease inhibitors and pellet by centrifugation
(800 x g, 5 min, 4°C).

e Resuspend the cell pellet in 1 mL of SDS Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM
Tris-HCI, pH 8.1, with protease inhibitors).

¢ Incubate on ice for 10 minutes.

» Shear the chromatin by sonication to an average fragment size of 200-500 bp. Optimization
is critical; typical conditions are 15-20 cycles of 30 seconds ON / 30 seconds OFF in a
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chilled water bath sonicator.

Centrifuge at max speed for 10 minutes at 4°C to pellet debris. Transfer the supernatant
(cleared chromatin) to a new tube.

. Immunoprecipitation

Dilute 100 pL of sheared chromatin with 900 pL of ChIP Dilution Buffer (e.g., 0.01% SDS,
1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCI, pH 8.1, 167 mM NacCl).

Save 10 pL of the diluted chromatin as Input.

Add the specific antibody to the remaining chromatin:
o Positive IP: 2-5 ug of anti-H3K27ac antibody.

o Negative Control: 2-5 pg of Normal Rabbit 1gG.
Incubate overnight at 4°C with rotation.

Add 40 pL of pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with
rotation.

. Washing, Elution, and Reverse Cross-linking
Pellet the beads on a magnetic stand and discard the supernatant.

Perform a series of washes (5 minutes each with rotation) to remove non-specifically bound
proteins:

1x Low Salt Wash Buffer

[¢]

[e]

1x High Salt Wash Buffer

o

1x LiCl Wash Buffer

2x TE Buffer

[¢]
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Elute the chromatin by adding 250 pL of fresh Elution Buffer (1% SDS, 0.1 M NaHCOs) and
incubating at room temperature for 15 minutes with vortexing.

Pellet the beads and transfer the supernatant to a new tube.

Reverse the cross-links by adding NaCl to a final concentration of 200 mM to the eluted
samples and the Input. Incubate at 65°C for 4-6 hours or overnight.

Add 10 pL of 0.5 M EDTA, 20 pL of 1 M Tris-HCI (pH 6.5), and 2 pL of 10 mg/mL Proteinase
K. Incubate for 1 hour at 45°C.

. DNA Purification

Purify the DNA using a standard PCR purification spin column kit or phenol:chloroform
extraction followed by ethanol precipitation.

Elute the final DNA in 50 pL of nuclease-free water.

Data Analysis (ChiP-qPCR)

e Primer Design: Design qPCR primers that amplify a ~100-150 bp region of the gene
promoter of interest (e.g., FOS, BDNF) and a negative control region (e.g., a gene desert).

e (PCR Reaction: Set up gPCR reactions for each sample (Positive IP, IgG Control, and Input)
for each primer set.

» Calculation: Calculate the Fold Enrichment using the following method:

o First, normalize the IP samples to the Input sample to account for chromatin loading
differences:

= ACt [normalized ChIP] = (Ct [ChIP] - (Ct [Input] - Logz(Input Dilution Factor)))

o Next, calculate the fold enrichment of the specific antibody IP over the IgG negative
control IP:

» Fold Enrichment = 27(-ACt [normalized H3K27ac] - ACt [normalized IgG])
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Logical Framework

The experiment is designed to test a clear hypothesis: that CTPB treatment will lead to a
measurable increase in histone acetylation at specific genomic sites.

Hypothesis: Measurable Outcome: Conclusion:
es hist

CTPB increases histone acetylation s loole T?:;ecrg“:r\:\:;“rg#;a Acmf(:(?::lzfr hg%%?g’;:“}‘-{AT Lestle Increased H3K27ac enrichment el o Confirmation of CTPB's
at target gene promoters P detected by ChIP-gPCR cellular mechanism of action

Logical Framework of CTPB-ChIP Experiment

Click to download full resolution via product page

Caption: Logical flow from hypothesis to conclusion in the CTPB-ChIP experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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